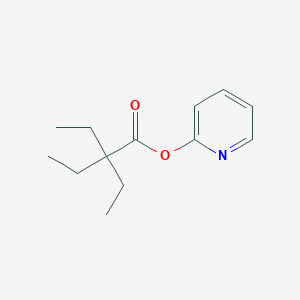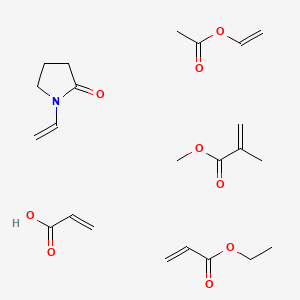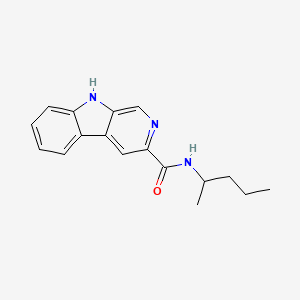
N-(Pentan-2-yl)-9H-beta-carboline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Pentan-2-yl)-9H-beta-carboline-3-carboxamide is a complex organic compound that belongs to the beta-carboline family. Beta-carbolines are known for their diverse biological activities, including psychoactive, antimicrobial, and anticancer properties. This particular compound features a pentan-2-yl group attached to the nitrogen atom of the beta-carboline structure, which may influence its chemical behavior and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Pentan-2-yl)-9H-beta-carboline-3-carboxamide typically involves the following steps:
Formation of the beta-carboline core: This can be achieved through the Pictet-Spengler reaction, where tryptamine reacts with an aldehyde or ketone under acidic conditions to form the beta-carboline skeleton.
Introduction of the carboxamide group: The carboxamide group can be introduced via an amide coupling reaction, where the carboxylic acid derivative of the beta-carboline reacts with an amine (in this case, pentan-2-ylamine) in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Pictet-Spengler reaction and automated peptide synthesizers for the amide coupling step.
Análisis De Reacciones Químicas
Types of Reactions
N-(Pentan-2-yl)-9H-beta-carboline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carboxamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the beta-carboline core, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium hydride (NaH) in DMF (dimethylformamide).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Various substituted beta-carboline derivatives.
Aplicaciones Científicas De Investigación
N-(Pentan-2-yl)-9H-beta-carboline-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its psychoactive effects and potential use in treating neurological disorders.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-(Pentan-2-yl)-9H-beta-carboline-3-carboxamide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with neurotransmitter receptors, enzymes, and DNA.
Pathways: It can modulate signaling pathways involved in cell proliferation, apoptosis, and neurotransmission.
Comparación Con Compuestos Similares
Similar Compounds
Harmine: Another beta-carboline with similar psychoactive properties.
Harmaline: Known for its use in traditional medicine and similar biological activities.
Norharmane: A beta-carboline with antimicrobial and anticancer properties.
Uniqueness
N-(Pentan-2-yl)-9H-beta-carboline-3-carboxamide is unique due to the presence of the pentan-2-yl group, which may enhance its lipophilicity and ability to cross biological membranes, potentially leading to improved bioavailability and efficacy in biological systems.
Propiedades
Número CAS |
89508-07-6 |
|---|---|
Fórmula molecular |
C17H19N3O |
Peso molecular |
281.35 g/mol |
Nombre IUPAC |
N-pentan-2-yl-9H-pyrido[3,4-b]indole-3-carboxamide |
InChI |
InChI=1S/C17H19N3O/c1-3-6-11(2)19-17(21)15-9-13-12-7-4-5-8-14(12)20-16(13)10-18-15/h4-5,7-11,20H,3,6H2,1-2H3,(H,19,21) |
Clave InChI |
CQXWCAOHVYXKMX-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)NC(=O)C1=NC=C2C(=C1)C3=CC=CC=C3N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



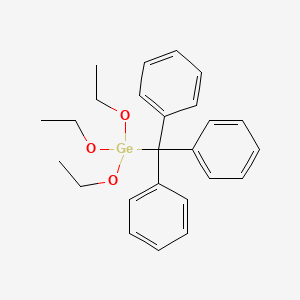
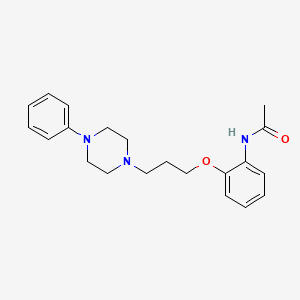
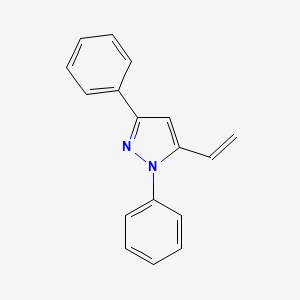
phosphanium perchlorate](/img/structure/B14403115.png)
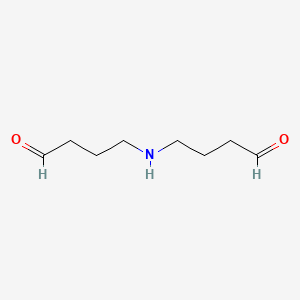
![4-[2-(Butylsulfanyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14403130.png)
![3-Bromo-5-nitro-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14403134.png)
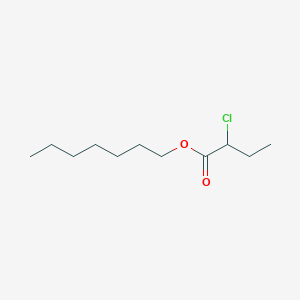
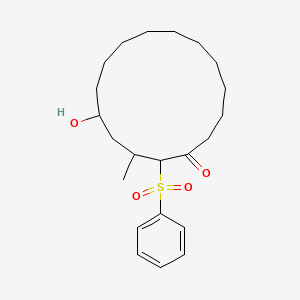
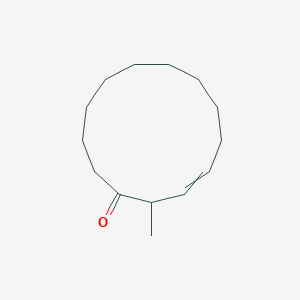
![Dimethyl {2-oxo-10-[(trimethylsilyl)oxy]undecyl}phosphonate](/img/structure/B14403153.png)
